molecular formula C₁₀H₉D₄NO₂ B1152280 N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4

Cat. No.: B1152280
M. Wt: 183.24
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction and Chemical Context

Chemical Structure and Nomenclature

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4 is systematically named N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide , adhering to IUPAC nomenclature rules. The structure comprises three key components:

  • A 4-hydroxyphenyl group (aromatic ring with a hydroxyl substituent at the para position).
  • A deuterated ethyl chain (CH₂CD₂) linking the aromatic ring to the acetamide group.
  • An acetamide moiety (CH₃CONH-) as the terminal functional group.

The deuterium atoms are positioned on the ethyl chain’s carbon atoms, replacing all four hydrogens (Figure 1). This substitution is denoted in the SMILES notation as [2H]C([2H])(NC(=O)C)C([2H])([2H])c1ccc(O)cc1. The InChIKey YBPAYPRLUDCSEY-UHFFFAOYSA-N further encapsulates its structural uniqueness.

Table 1: Structural identifiers of this compound
Property Value
IUPAC Name N-[1,1,2,2-tetradeuterio-2-(4-hydroxyphenyl)ethyl]acetamide
Molecular Formula C₁₀H₉D₄NO₂
SMILES [2H]C([2H])(NC(=O)C)C([2H])([2H])c1ccc(O)cc1
InChI InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i6D2,7D2

Molecular Properties and Formula (C₁₀H₉D₄NO₂)

The compound’s molecular weight of 183.24 g/mol arises from the inclusion of four deuterium atoms, each contributing a neutron to the overall mass. Key physicochemical properties include:

  • Isotopic Purity : ≥95% deuterium enrichment at specified positions.
  • Exact Mass : 183.12 (calculated for C₁₀H₉D₄NO₂).
  • Solubility : Polar aprotic solvents (e.g., DMSO, methanol) due to hydroxyl and amide functional groups.

Deuteration minimally alters electronic properties but significantly affects vibrational modes, as evidenced by shifted infrared (IR) absorption bands compared to the non-deuterated parent compound. For instance, C-D stretching vibrations appear near 2,100–2,300 cm⁻¹, distinct from C-H stretches (~2,850–3,000 cm⁻¹).

Relationship to Parent Compound N-Acetyltyramine

This compound derives from N-acetyltyramine (C₁₀H₁₃NO₂, MW 179.22 g/mol), a metabolite of tyramine involved in neurotransmitter regulation. The parent compound’s structure includes a non-deuterated ethyl chain (CH₂CH₂) between the aromatic ring and acetamide group.

Deuteration confers two primary advantages:

  • Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) reduces oxidative deamination by monoamine oxidase (MAO), prolonging half-life in biological systems.
  • Analytical Utility : Serves as an internal standard in LC-MS/MS for quantifying endogenous tyramine and its metabolites, minimizing matrix effects.

Historical Development of Deuterated Tyramine Derivatives

The strategic deuteration of bioactive molecules began in the 1960s with d₂-tyramine to study catecholamine metabolism. Key milestones include:

  • 1961 : Synthesis of deuterated tyramine to trace metabolic pathways in Schistocerca gregaria (desert locust).
  • 1987 : Discovery that N-acetyltyramine reverses multidrug resistance in leukemia cells, spurring interest in deuterated analogs.
  • 2017 : FDA approval of deutetrabenazine , a deuterated vesicular monoamine transporter inhibitor, validating deuteration as a drug development strategy.

This compound emerged alongside these advances, enabling precise tracking of acetyltransferase activity and tyramine-related signaling pathways.

Significance in Isotope-Labeled Compound Research

Deuterated compounds like this compound are indispensable in:

  • Quantitative Bioanalysis :
    • Acts as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry, correcting for ion suppression/enhancement.
    • Enables absolute quantification of N-acetyltyramine in plasma and tissue samples.
  • Mechanistic Enzymology :

    • Deuterium tracing reveals rate-limiting steps in acetyltransferase-mediated reactions.
    • KIE studies elucidate MAO-catalyzed deamination kinetics.
  • Drug Discovery :

    • Deuteration improves metabolic stability of lead compounds, as seen in deutetrabenazine.
    • Facilitates structure-activity relationship (SAR) studies by isolating isotopic effects.
Table 2: Applications of this compound in Research
Application Area Specific Use
Mass Spectrometry Internal standard for N-acetyltyramine quantification in biological matrices
Metabolic Studies Tracing tyramine acetylation and deamination pathways
Enzyme Kinetics Elucidating MAO and acetyltransferase mechanisms via KIE measurements

Properties

Molecular Formula

C₁₀H₉D₄NO₂

Molecular Weight

183.24

Synonyms

N-(p-Hydroxyphenethyl)acetamide-d4;  N-(4-Hydroxyphenethyl)acetamide-d4;  N-Acetyltyramine-d4;  N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4;  N-Acetyltyramine-d4;  2-(4-Hydroxyphenyl)ethyl-1,1,2,2-d4-acetamide; 

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9D4NO2
  • Molecular Weight : 183.24 g/mol
  • CAS Number : 1202-66-0

The compound features a hydroxyl group on a phenyl ring, which is crucial for its biological activity. The deuteration (indicated by "d4") enhances its utility in various analytical techniques, particularly in NMR spectroscopy.

Anti-Tumor Properties

N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4 has been shown to exhibit anti-tumor properties. Derived from the marine bacterium Streptoverticillium, it acts as a cytotoxin against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

Quorum-Sensing Inhibition

This compound is also recognized for its role as a quorum-sensing inhibitor (QSI). It has been studied for its ability to inhibit the quorum sensing of Chromobacterium violaceum, which is significant in controlling biofilm formation and pathogenicity in bacteria .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuterated form of N-[2-(4-Hydroxyphenyl)ethyl]acetamide enhances the resolution of NMR spectra, allowing for detailed structural elucidation. It has been utilized in various studies to analyze complex mixtures and to understand molecular interactions within biological systems .

Case Study 1: Anti-Cancer Efficacy

A study conducted on leukemia P388 cells demonstrated that this compound significantly enhances the cytotoxicity of doxorubicin, a common chemotherapeutic agent. The IC50 value was reported at 0.13 μg/ml when combined with doxorubicin, compared to an IC50 of 0.48 μg/ml for doxorubicin alone, indicating a synergistic effect that could improve treatment outcomes for resistant cancer types .

Case Study 2: Structural Elucidation

In research focusing on the structural characterization of pharmaceutical compounds, this compound served as a model compound for developing quantitative NMR methods. This application is vital for the pharmaceutical industry, where precise quantification of active ingredients is critical for drug formulation and quality control .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anti-Tumor ResearchInduces apoptosis in cancer cellsEnhances doxorubicin efficacy in resistant leukemia cells
Quorum-Sensing InhibitionInhibits biofilm formation in pathogenic bacteriaEffective against Chromobacterium violaceum
Analytical ChemistryUsed in NMR spectroscopy for structural elucidationImproves resolution and quantification in complex mixtures

Comparison with Similar Compounds

Key Findings:

Metabolic Stability: The deuterium in this compound slows CYP450-mediated metabolism, extending its half-life compared to non-deuterated analogs. This property is critical for in vivo tracer studies .

Receptor Interactions : Unlike N-(4-Hydroxyphenyl)acetamide (paracetamol), which primarily inhibits COX-2, the 4-hydroxyphenethyl chain in the deuterated compound allows for additional interactions with membrane-bound receptors, such as G-protein-coupled receptors (GPCRs) .

Solubility and Bioavailability : The hydroxyl group in this compound improves aqueous solubility relative to fully aromatic analogs like N-(3-Fluoro-4-hydroxyphenyl)acetamide, which relies on fluorine for polarity modulation .

Preparation Methods

Deuterium Exchange Reactions

Deuterium can be introduced via acid- or base-catalyzed exchange reactions. For instance, tyramine hydrochloride is dissolved in deuterated water (D₂O) under reflux conditions, facilitating H/D exchange at labile hydrogen positions, particularly on the ethylamine side chain. This method achieves partial deuteration but requires careful control of pH and temperature to avoid decomposition.

Reduction of Deuterated Intermediates

A more selective approach involves the reduction of deuterated intermediates. For example, 4-hydroxyphenylacetonitrile-d4 is hydrogenated using deuterium gas (D₂) in the presence of a palladium catalyst, yielding tyramine-d4 with high isotopic purity. This method ensures precise deuteration at the β-positions of the ethylamine chain, critical for metabolic stability studies.

Table 1: Comparison of Deuterated Precursor Synthesis Methods

MethodDeuterium SourceKey ConditionsIsotopic Purity (%)Yield (%)
Acid-Catalyzed ExchangeD₂OReflux, 12 h, pH 2–385–9070
Catalytic HydrogenationD₂ GasPd/C, 50°C, 5 atm>9885

Acetylation of Tyramine-d4

The acetylation of tyramine-d4 to form this compound is typically performed using acetyl chloride or acetic anhydride as the acylating agent. The reaction is optimized for minimal racemization and maximal yield.

Reaction Mechanism and Conditions

In a representative procedure, tyramine-d4 is dissolved in anhydrous dimethylformamide (DMF), and triethylamine is added to scavenge HCl generated during acetylation. Acetic anhydride is introduced dropwise at 0–5°C to mitigate exothermic side reactions. The mixture is stirred for 4–6 hours at room temperature, after which the product is precipitated by dilution with ice-cold water.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility, while bases such as sodium acetate or triethylamine improve acetyl transfer kinetics. For instance, using sodium acetate in glacial acetic acid as both solvent and catalyst achieves yields exceeding 80%.

Table 2: Acetylation Conditions and Outcomes

Acylating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideGlacial Acetic AcidSodium Acetate25682
Acetyl ChlorideDMFTriethylamine0–25478

Purification and Analytical Characterization

Post-synthesis purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel. Analytical validation ensures isotopic integrity and chemical purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound show complete disappearance of proton signals at deuterated positions (e.g., δ 2.7–3.1 ppm for the ethylamine chain). ¹³C NMR confirms acetylation via a carbonyl signal at δ 170 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 183.24, corresponding to the deuterated molecular formula C₁₀H₉D₄NO₂. The absence of protiated contaminants (<2%) is verified using isotopic abundance ratios.

Table 3: Key Analytical Data for this compound

TechniqueKey SignalsInterpretation
¹H NMR (400 MHz, DMSO-d6)δ 6.7 (d, ArH), δ 1.9 (s, CH₃)Aromatic and acetyl group confirmation
HRMS (ESI+)[M+H]⁺ = 183.24Molecular formula validation

Challenges and Mitigation Strategies

Deuterium Scrambling

During acetylation, acidic conditions may induce deuterium loss from the ethylamine chain. To prevent this, reactions are conducted under mildly basic conditions (pH 7–8) with rapid quenching.

Cost of Deuterated Reagents

The use of D₂ gas or deuterated solvents escalates production costs. Catalytic deuteration methods, which recycle deuterium, offer a cost-effective alternative .

Q & A

Q. What are the key considerations for synthesizing N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4 with high isotopic purity?

Synthesis requires precise deuterium incorporation at specific positions (e.g., aromatic ring or ethyl chain). Multi-step protocols often start with deuterated precursors (e.g., deuterated phenol derivatives) followed by acetylation under anhydrous conditions. Reaction parameters (temperature, solvent purity) must optimize isotopic retention. Post-synthesis, column chromatography and recrystallization ensure purity .

Q. How can researchers confirm the structural integrity and isotopic labeling of this compound?

Use a combination of:

  • NMR : Compare 1^1H and 2^2H NMR to confirm deuterium placement and absence of proton contamination.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., +4 Da for d4 labeling).
  • FT-IR : Validate functional groups (amide C=O stretch at ~1650 cm1^{-1}) and hydroxyl groups .

Q. What factors influence the stability of this compound during storage?

Stability depends on:

  • Temperature : Store at 0–6°C to minimize deuteration loss or hydrolysis.
  • Light Exposure : Protect from UV light to prevent photodegradation of the hydroxyphenyl group.
  • Solvent Choice : Use anhydrous deuterated solvents (e.g., DMSO-d6) for long-term storage .

Advanced Research Questions

Q. How can researchers design interaction studies to evaluate the binding affinity of this compound with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) and measure real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_d) for ligand-target interactions.
  • Competitive Assays : Use fluorescent probes to assess displacement in the presence of deuterated vs. non-deuterated analogs .

Q. What methodologies are effective for analyzing the metabolic stability of deuterated acetamide derivatives in vitro?

  • Hepatocyte Incubations : Monitor deuterium loss via LC-MS/MS after exposure to liver microsomes.
  • Isotope Effects : Compare metabolic rates between d4 and non-deuterated analogs to assess kinetic isotope effects (KIEs) on CYP450-mediated oxidation .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

  • Functional Group Modifications : Introduce substituents (e.g., fluorinated groups) at the 4-hydroxyphenyl or acetamide positions to enhance binding or solubility.
  • Deuterium Swapping : Systematically replace deuterium with protium at specific sites to evaluate isotopic impact on pharmacodynamics .

Q. What advanced analytical techniques resolve contradictions in spectral data for deuterated acetamides?

  • 2D NMR (COSY, HSQC) : Clarify ambiguous proton-deuterium coupling patterns.
  • Isotopic Enrichment Analysis : Use 13^{13}C NMR or isotope ratio MS to confirm labeling efficiency and rule out isotopic scrambling .

Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.
  • Quality Control (QC) Protocols : Standardize purification steps (e.g., HPLC with deuterated mobile phases) and validate purity thresholds via orthogonal methods .

Methodological Challenges and Solutions

Q. What strategies address low yields in multi-step syntheses of deuterated acetamides?

  • Microwave-Assisted Synthesis : Accelerate reaction times for deuterium exchange steps.
  • Catalytic Deuterium Incorporation : Use Pd/C or Raney nickel in D2_2O to enhance isotopic labeling efficiency .

Q. How can researchers validate the biological relevance of this compound in disease models?

  • In Vivo Isotope Tracing : Administer deuterated compound and track metabolite distribution via imaging mass spectrometry.
  • Knockout Models : Use CRISPR-modified cell lines to confirm target specificity and rule off-target effects .

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